Methyl 3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
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Overview
Description
MFZ 2-12, also known as [1R-(exo,exo)]-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester, is a potent inhibitor of kinases involved in cancer development and progression . It is an analog of a toxin isolated from Chinese toad skin and has shown potential in inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFZ 2-12 involves several steps. Initially, the N-demethylated intermediate (MFZ 2-13) is synthesized. This intermediate is then treated with CT3I to produce MFZ 2-12 . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
MFZ 2-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFZ 2-12 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of MFZ 2-12, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
MFZ 2-12 has several scientific research applications, including:
Mechanism of Action
MFZ 2-12 exerts its effects by inhibiting kinases involved in tumor growth and progression . It induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell survival and proliferation . This unique mechanism of action makes it a promising candidate for further development as an anticancer drug .
Comparison with Similar Compounds
Similar Compounds
Tesofensine: A serotonin-noradrenaline-dopamine reuptake inhibitor used in the treatment of obesity.
WIN 35,428: A widely used dopamine transporter radioligand.
RTI-121: A potential radioligand for PET studies of the dopamine transporter.
Uniqueness of MFZ 2-12
MFZ 2-12 is unique due to its high affinity for dopamine transporters and its potent inhibitory effects on kinases involved in cancer progression . Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
143965-99-5 |
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Molecular Formula |
C16H19Cl2NO2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19Cl2NO2/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3/t10-,11+,14+,15-/m0/s1 |
InChI Key |
AMIHUYQKNJHXPT-DRABBMOASA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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